![molecular formula C17H23N5O B5595218 1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)

1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide" belongs to a class of nitrogen-rich energetic compounds and triazole derivatives, known for their diverse applications in material science, pharmaceuticals, and chemical synthesis due to their unique structural and chemical properties.

Synthesis Analysis

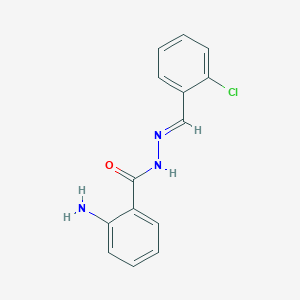

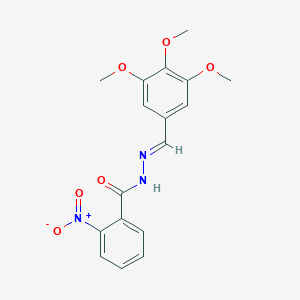

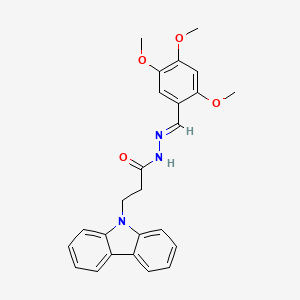

The synthesis of related triazole compounds often involves multi-step reactions starting from basic aromatic or heterocyclic compounds. For example, the synthesis of nitrogen-rich energetic triazole compounds has been achieved using diaminomaleodinitrile as a starting material in a three-step process, highlighting the complexity and precision required in synthesizing such nitrogen-rich compounds (Qin et al., 2016). Similarly, another synthesis approach for triazole-carboxamide derivatives involves using chlorobenzenamine, showcasing the versatility in starting materials and reaction conditions (Kan, 2015).

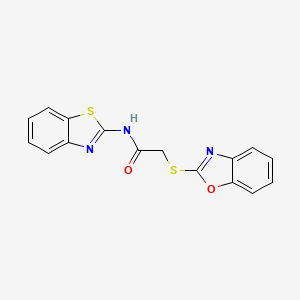

Molecular Structure Analysis

The molecular structure of triazole derivatives, including carboxamide functionalities, is characterized by X-ray diffraction and spectroscopic methods, revealing intricate details about their crystalline structure and molecular orientation. For instance, the crystal structure analysis of related compounds provides insights into their stability and reactivity, which is crucial for understanding the behavior of "1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide" (Kendi et al., 2001).

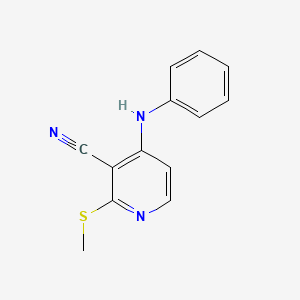

Chemical Reactions and Properties

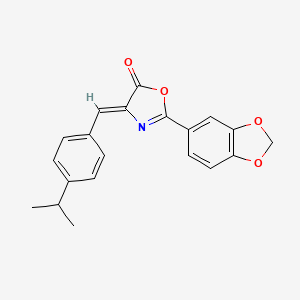

Triazole derivatives participate in a variety of chemical reactions, including cycloaddition and rearrangement reactions, which are pivotal in modifying their chemical structure and properties. For example, the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts through polar [3+ + 2]-cycloaddition reactions demonstrates the reactivity of triazole derivatives under specific conditions (Zheng et al., 2021).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and thermal stability, are determined through various analytical techniques. The thermal stability measurements of energetic triazole compounds, for example, provide valuable information on their decomposition temperatures, which is critical for safety and application considerations (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity, sensitivity to external stimuli, and detonation characteristics, are key factors in their application. Research on nitrogen-rich energetic compounds reveals their insensitivity to impact and friction, alongside their detonation properties, indicating the potential of triazole derivatives in energetic material applications (Qin et al., 2016).

Propiedades

IUPAC Name |

1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-12(14-7-6-13-4-2-3-5-15(13)10-14)19-17(23)16-11-22(9-8-18)21-20-16/h6-7,10-12H,2-5,8-9,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLVCFSCHDRWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CN(N=N3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)

![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)

![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)

![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)

![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)

![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)

![(1S*,5R*)-3-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)